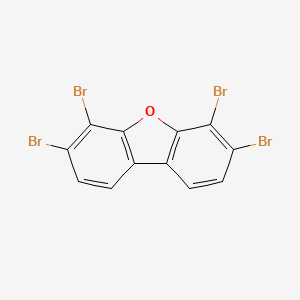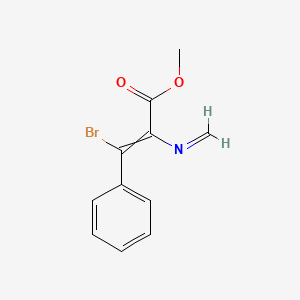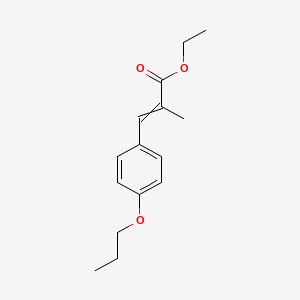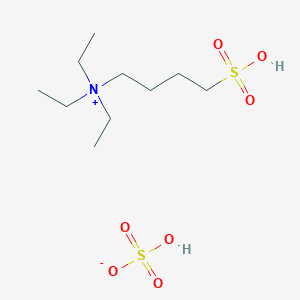
L-Alanyl-L-threonyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-threonyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide chain is assembled step-by-step on a solid resin support. Each amino acid is sequentially added to the growing chain through a series of coupling and deprotection reactions. Common reagents used in these reactions include carbodiimides (e.g., DCC or EDC) for coupling and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the rapid synthesis of long peptide chains. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids (e.g., cysteine) can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Fluorescent dyes like FITC (fluorescein isothiocyanate) can be used for labeling.
Major Products Formed
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield labeled peptides.
Aplicaciones Científicas De Investigación
Peptides like L-Alanyl-L-threonyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine have numerous applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: Peptides can act as signaling molecules, hormones, and enzyme substrates.
Medicine: Therapeutic peptides are developed for the treatment of various diseases, including cancer, diabetes, and infectious diseases.
Industry: Peptides are used in the development of biosensors, drug delivery systems, and as components in cosmetic products.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:
Receptors: Peptides can bind to cell surface receptors, triggering intracellular signaling pathways.
Enzymes: Peptides can act as substrates or inhibitors of enzymes, modulating their activity.
Ion Channels: Peptides can influence the activity of ion channels, affecting cellular ion fluxes.
Comparación Con Compuestos Similares
Peptides similar to L-Alanyl-L-threonyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine include other synthetic peptides with varying amino acid sequences. These peptides can differ in their biological activity, stability, and solubility. Some examples of similar compounds include:
L-Alanyl-L-threonyl-L-valyl-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine: A peptide with a similar sequence but lacking the diaminomethylidene group.
L-Alanyl-L-threonyl-L-valyl-L-ornithyl-L-leucyl-L-glutaminyl-L-serine: A peptide with a serine residue instead of alanine at the C-terminus.
Propiedades
Número CAS |
827342-11-0 |
|---|---|
Fórmula molecular |
C32H59N11O10 |
Peso molecular |
757.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H59N11O10/c1-14(2)13-21(28(49)39-20(10-11-22(34)45)26(47)38-17(6)31(52)53)41-27(48)19(9-8-12-37-32(35)36)40-29(50)23(15(3)4)42-30(51)24(18(7)44)43-25(46)16(5)33/h14-21,23-24,44H,8-13,33H2,1-7H3,(H2,34,45)(H,38,47)(H,39,49)(H,40,50)(H,41,48)(H,42,51)(H,43,46)(H,52,53)(H4,35,36,37)/t16-,17-,18+,19-,20-,21-,23-,24-/m0/s1 |
Clave InChI |
CKNVGKSQFWMUNQ-NQFFHSDVSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
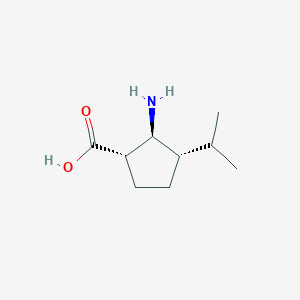
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)
![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
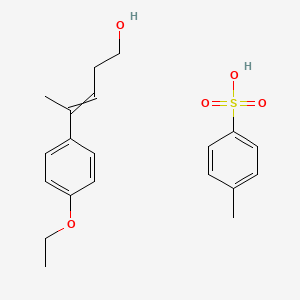

![2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol](/img/structure/B14227105.png)
